molecular formula C10H20O B1435618 (R)-Dec-9-EN-2-OL CAS No. 1370656-66-8

(R)-Dec-9-EN-2-OL

Cat. No.: B1435618
CAS No.: 1370656-66-8
M. Wt: 156.26 g/mol
InChI Key: JBAYWUMDFPCBDF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Dec-9-EN-2-OL is an organic compound characterized by its chiral center and unsaturated alcohol functional group. This compound is notable for its applications in various fields, including organic synthesis and fragrance industries. The presence of a double bond and a hydroxyl group in its structure makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Dec-9-EN-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne or alkene precursor.

    Hydroboration-Oxidation: The alkyne or alkene undergoes hydroboration using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to introduce the hydroxyl group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Dec-9-EN-2-OL may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor.

    Enzymatic Methods: Employing enzymes that catalyze the formation of the ®-enantiomer with high specificity.

Chemical Reactions Analysis

Types of Reactions: ®-Dec-9-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Dec-9-en-2-one or Dec-9-en-2-al.

    Reduction: Decan-2-ol.

    Substitution: Dec-9-en-2-chloride.

Scientific Research Applications

®-Dec-9-EN-2-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the fragrance industry for its pleasant aroma and as a precursor for other fragrance compounds.

Mechanism of Action

The mechanism of action of ®-Dec-9-EN-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the hydroxyl and double bond functionalities.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

    (S)-Dec-9-EN-2-OL: The enantiomer of ®-Dec-9-EN-2-OL with similar chemical properties but different biological activities.

    Dec-9-EN-2-one: The oxidized form of ®-Dec-9-EN-2-OL.

    Decan-2-ol: The saturated alcohol form of ®-Dec-9-EN-2-OL.

Uniqueness: ®-Dec-9-EN-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomer and other related compounds.

Properties

IUPAC Name

(2R)-dec-9-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3,10-11H,1,4-9H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAYWUMDFPCBDF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCCCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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